3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a thiophen-2-ylsulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the pyridazine core, which can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the thiophen-2-ylsulfonyl piperazine moiety can be attached through a sulfonylation reaction followed by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological targets can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
- 3-(4-Bromophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
- 3-(4-Methylphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
Uniqueness
The uniqueness of 3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its metabolic stability and binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S2/c19-15-5-3-14(4-6-15)16-7-8-17(21-20-16)22-9-11-23(12-10-22)27(24,25)18-2-1-13-26-18/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUFWIAPLSOFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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